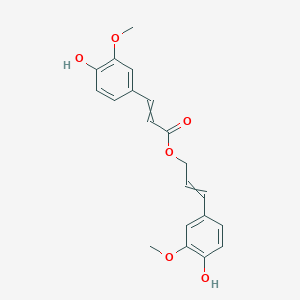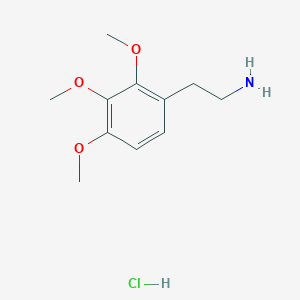![molecular formula C19H26ClNOS B12437810 6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride](/img/structure/B12437810.png)
6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride involves several steps. One common method includes the following steps:
Formation of the naphthalene ring: Starting with a suitable naphthalene derivative, the ring is functionalized to introduce the required substituents.
Introduction of the amino group: The amino group is introduced through a series of reactions, often involving the use of protecting groups to ensure selective reactions.
Attachment of the thiophene ring: The thiophene ring is attached via a coupling reaction, typically using a palladium-catalyzed cross-coupling reaction.
Final modifications: The final steps involve deprotection and purification to obtain the desired compound in its hydrochloride form
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in studies related to dopamine receptor function and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating neurological disorders such as Parkinson’s disease and restless legs syndrome.
Industry: Utilized in the development of new pharmaceuticals and as a model compound for studying drug-receptor interactions
Wirkmechanismus
The compound exerts its effects by stimulating dopamine receptors (D1, D2, and D3) in the brain. This mimics the action of dopamine, a neurotransmitter that is deficient in conditions like Parkinson’s disease. By activating these receptors, the compound helps to restore normal motor function and alleviate symptoms such as tremors, rigidity, and bradykinesia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pramipexole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease.
Ropinirole: Similar to pramipexole, it is used to treat Parkinson’s disease and restless legs syndrome.
Apomorphine: A dopamine agonist used for the treatment of motor fluctuations in Parkinson’s disease
Uniqueness
6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride is unique due to its specific chemical structure, which allows for transdermal delivery. This provides a continuous and stable release of the drug, leading to more consistent therapeutic effects and improved patient compliance .
Eigenschaften
Molekularformel |
C19H26ClNOS |
|---|---|
Molekulargewicht |
351.9 g/mol |
IUPAC-Name |
6-[propyl(2-thiophen-2-ylethyl)amino]-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h4,6,8-9,13-14,19,21H,2-3,5,7,10-12H2,1H3;1H |
InChI-Schlüssel |
XAAPFVDXQOTAOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC1=CC=CS1)C2=CC3=C(C=C2)C(CCC3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Potassium;[[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]ethylidene]amino] sulfate](/img/structure/B12437779.png)
![N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide](/img/structure/B12437785.png)

![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12437806.png)


![5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B12437824.png)
